Ingenol 3-palmitate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

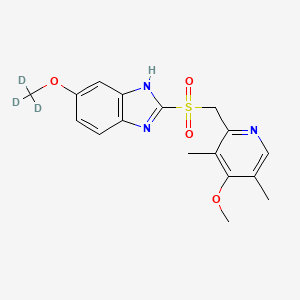

Ingenol 3-palmitate is an ingenane diterpenoid, a natural product that could be isolated from the roots of Euphorbia ebracteolata . It is a potent HIV-1 inhibitor with an IC50 value of 4.1 nM . It is also extracted from the latex of Euphorbia serrata and displays cocarcinogenic and irritant activity on mouse ear and mice back skin .

Synthesis Analysis

The development of a concise synthesis of Ingenol, which this compound is derived from, has been reported . The synthesis involves a 7-step cyclase phase to transform (+)-3-carene into a suitable tigliane-type core. A variety of competitive pinacol rearrangements and cyclization reactions were overcome to develop a 7-step oxidase phase producing Ingenol .Molecular Structure Analysis

This compound has a molecular formula of C36H58O6 . The bond angles of these carbons are significantly larger than the tetrahedral value . The InChI and SMILES notations provide a textual representation of the molecule’s structure .Scientific Research Applications

Ingenol derivatives, including ingenol 3-palmitate, have been studied for their potential in treating skin conditions like actinic keratosis, basal cell carcinoma, and squamous cell carcinoma. Ingenol-3-angelate, a structurally related compound, is being used in clinical trials for these purposes and shows promising results (Li et al., 2010).

A study on the synthesis of ingenol from (+)-3-carene highlights the efficient, highly stereocontrolled synthesis of ingenol, which is crucial for creating synthetic analogs of bioactive ingenanes. These analogs can be used to address pharmacological limitations and might include derivatives such as this compound (Jørgensen et al., 2013).

Ingenol-3-angelate's mechanism of action in cancer therapy has been studied. It is found to be a substrate for the epidermal multidrug transporter (ABCB1) and targets tumor vasculature. This research suggests a potential pathway through which this compound might also exert its effects (Li et al., 2010).

Another study indicates the potential of ingenol 3-benzoates, which may have similarities to this compound, in the treatment of actinic keratosis and non-melanoma skin cancer. These compounds show promising pro-inflammatory effects and cell death induction (Grue-Sørensen et al., 2014).

Ingenol 3-angelate has been identified as a potent activator of protein kinase C, which plays a key role in apoptosis. This suggests that ingenol derivatives, including this compound, might have similar effects and applications in targeted cancer therapies (Hampson et al., 2005).

Mechanism of Action

Target of Action

Ingenol 3-palmitate, also known as ingenol mebutate, is a selective small molecule activator of Protein Kinase C (PKC) . PKC is a family of protein kinases involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues .

Mode of Action

It is presumed to involve primary necrosis then neutrophil-mediated inflammation and antibody-dependent cell death of residual disease cells . It has a dual mechanism of action comprising of a rapid induction of necrosis that specifically targets dysplastic cells, as well as neutrophil-mediated immunostimulatory effects .

Biochemical Pathways

This compound has been shown to bind and activate Protein Kinase C (PKC), which plays a role in several biochemical pathways . The activation of PKC can lead to various downstream effects, including the induction of apoptosis in myeloid leukemia cell lines and primary AML cells at nanomolar concentrations . Hydroxylation, oxygenation, sulfonation, and glucuronidation are the major metabolic pathways of ingenol .

Result of Action

This compound has been found to exhibit significant cytotoxicity against certain cancer cell lines . It is also a potent HIV-1 inhibitor with an IC50 value of 4.1 nM . The compound’s action results in cell death in actinic keratosis, although the exact pharmacodynamics are unknown .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It is worth noting that this compound is derived from the sap of the Euphorbia peplus plant , suggesting that its production and availability may be influenced by environmental conditions affecting this plant.

Biochemical Analysis

Biochemical Properties

Ingenol 3-palmitate interacts with various biomolecules, playing a significant role in biochemical reactions. It has been found to inhibit HIV-1 with an IC50 value of 4.1 nM . This suggests that this compound may interact with enzymes and proteins involved in the HIV-1 replication cycle.

Cellular Effects

This compound has been shown to have effects on various types of cells and cellular processes. For instance, it has been reported to exhibit cytotoxicity against the A549 cancer cell line . The compound’s influence on cell function, including its impact on cell signaling pathways, gene expression, and cellular metabolism, is an active area of research.

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

This compound is involved in several metabolic pathways. A study has shown that hydroxylation, oxygenation, sulfonation, and glucuronidation are the major metabolic pathways of ingenol .

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for Ingenol 3-palmitate involves the conversion of ingenol to ingenol 3-palmitate through a series of reactions.", "Starting Materials": [ "Ingenol", "Palmitic acid", "Dicyclohexylcarbodiimide (DCC)", "Dimethylaminopyridine (DMAP)", "N,N-Dimethylformamide (DMF)", "Chloroform (CHCl3)", "Methanol (CH3OH)", "Sodium hydroxide (NaOH)" ], "Reaction": [ "Ingenol is reacted with palmitic acid in the presence of DCC and DMAP in DMF to form ingenol 3-palmitate.", "The reaction mixture is then washed with water and extracted with chloroform.", "The chloroform extract is then washed with water and dried over anhydrous sodium sulfate.", "The chloroform is then evaporated under reduced pressure to obtain a crude product.", "The crude product is then purified by column chromatography using a mixture of chloroform and methanol as the eluent.", "The purified product is then dried under reduced pressure to obtain Ingenol 3-palmitate." ] } | |

CAS No. |

52557-26-3 |

Molecular Formula |

C36H58O6 |

Molecular Weight |

586.8 g/mol |

IUPAC Name |

[(1S,4S,5S,6R,9R,10R,12R,14R)-5,6-dihydroxy-7-(hydroxymethyl)-3,11,11,14-tetramethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] hexadecanoate |

InChI |

InChI=1S/C36H58O6/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-29(38)42-33-24(2)22-35-25(3)20-28-30(34(28,4)5)27(32(35)40)21-26(23-37)31(39)36(33,35)41/h21-22,25,27-28,30-31,33,37,39,41H,6-20,23H2,1-5H3/t25-,27-,28-,30+,31-,33+,35+,36+/m1/s1 |

InChI Key |

DOSPRDHNGNPKKJ-IYPSJCSWSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)O[C@H]1C(=C[C@@]23[C@@]1([C@@H](C(=C[C@@H](C2=O)[C@H]4[C@H](C4(C)C)C[C@H]3C)CO)O)O)C |

SMILES |

CCCCCCCCCCCCCCCC(=O)OC1C(=CC23C1(C(C(=CC(C2=O)C4C(C4(C)C)CC3C)CO)O)O)C |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC1C(=CC23C1(C(C(=CC(C2=O)C4C(C4(C)C)CC3C)CO)O)O)C |

Appearance |

Oil |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

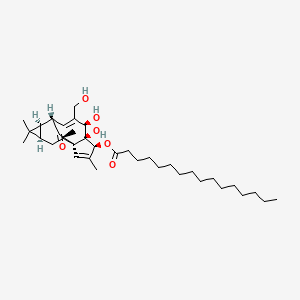

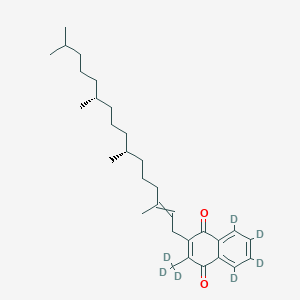

![5-[[4-[2-(5-Acetylpyridin-2-yl)ethoxy]-2,3,5,6-tetradeuteriophenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B602701.png)